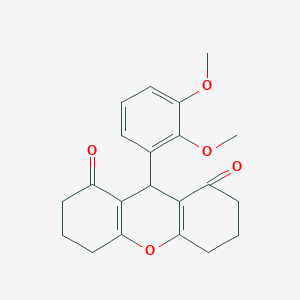

9-(2,3-dimethoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione

Description

This compound belongs to the xanthene-dione class, characterized by a fused tricyclic framework with two ketone groups at positions 1 and 6. The 2,3-dimethoxyphenyl substituent at position 9 introduces electron-donating methoxy groups, influencing electronic properties and intermolecular interactions.

Propriétés

IUPAC Name |

9-(2,3-dimethoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-24-17-11-3-6-12(21(17)25-2)18-19-13(22)7-4-9-15(19)26-16-10-5-8-14(23)20(16)18/h3,6,11,18H,4-5,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYWBPKDRUCFQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9-(2,3-dimethoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione typically involves multi-step organic reactions. One common method starts with the condensation of 2,3-dimethoxybenzaldehyde with cyclohexanone in the presence of a catalyst such as piperidine under reflux conditions. This reaction forms an intermediate, which is then subjected to cyclization and oxidation to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced xanthene derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the 2,3-dimethoxyphenyl ring, using reagents like bromine or nitric acid, to introduce various substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Reduced xanthene derivatives.

Substitution: Brominated or nitrated derivatives of the original compound.

Applications De Recherche Scientifique

Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and as a reagent in organic synthesis.

Biology: In biological research, it is studied for its potential antioxidant and antimicrobial properties.

Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, it is used in the development of dyes, pigments, and as a component in the synthesis of advanced materials.

Mécanisme D'action

The mechanism of action of 9-(2,3-dimethoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways. In medicinal applications, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among xanthene-dione derivatives include:

- Substituent position on the phenyl ring: 9-(3,4-Dimethoxyphenyl)-hexahydroxanthene-dione (C21H22O5): This positional isomer features methoxy groups at positions 3 and 4 of the phenyl ring. It has been synthesized via ionic liquid-mediated reactions and shows antitumor activity against A549 lung cancer cells (IC50 ~23–38 μM) . 9-(2-Hydroxyphenyl)-hexahydroxanthene-dione: The hydroxyl group enables hydrogen bonding, which may influence solubility and target binding .

Crystallographic and Conformational Differences

- Ring Puckering: Xanthene-dione derivatives exhibit non-planar conformations due to chair-like cyclohexenone rings. Substituents like methoxy groups influence puckering amplitudes, as defined by Cremer-Pople parameters .

- Supramolecular Interactions : For example, 9-(4-chlorophenyl) derivatives form C–H···O and π–π stacking interactions in crystal lattices, whereas methoxy-substituted analogues engage in stronger hydrogen bonding .

Pharmacokinetic and Physicochemical Properties

- LogP and Solubility : Methoxy groups increase hydrophilicity (lower LogP) compared to halogenated derivatives. For instance, 9-(4-fluorophenyl) derivatives have LogP ~3.5, while 3,4-dimethoxyphenyl analogues exhibit LogP ~2.8 .

Activité Biologique

9-(2,3-dimethoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and antioxidant effects.

Chemical Structure and Properties

The compound features a complex xanthene core substituted with a dimethoxyphenyl group. Its molecular formula is , and it has a molecular weight of approximately 301.36 g/mol. The presence of methoxy groups enhances its solubility and biological activity.

Anticancer Activity

Research indicates that xanthene derivatives exhibit potent anticancer properties. A study demonstrated that compounds similar to 9-(2,3-dimethoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione inhibit the proliferation of various cancer cell lines. Specifically:

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

- Case Study : In vitro studies on human breast cancer cells (MCF-7) showed a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of pathogens:

- Bacterial Inhibition : It demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.

- Fungal Activity : The compound exhibited antifungal activity against Candida albicans with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

Antioxidant Activity

The antioxidant capacity of the compound was assessed using various assays:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.